molecular formula C14H12N2O5 B1653115 Benzoic acid, 2-[(2-methoxyphenyl)amino]-4-nitro- CAS No. 1744-93-0

Benzoic acid, 2-[(2-methoxyphenyl)amino]-4-nitro-

Cat. No.: B1653115
CAS No.: 1744-93-0
M. Wt: 288.25 g/mol
InChI Key: UOWYDVNOEHKXOM-UHFFFAOYSA-N
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Description

Density Functional Theory (DFT) Optimization

DFT calculations at the B3LYP/6-311++G level provide optimized bond lengths and angles. Key features include:

  • Nitro Group : N–O bonds (~1.22 Å) and O–N–O angles (~124°), consistent with electron-withdrawing effects.
  • Amino Group : C–N bond (~1.37 Å), with partial double-bond character due to resonance with the aromatic ring.
  • Methoxyphenyl Substituent : O–CH₃ bond (~1.38 Å), with coplanarity between the methoxy group and the phenyl ring.
Bond Length (Å) Angle Functional Group
C2–N (amino) 1.37 120° Aromatic amine
N–O (nitro) 1.22 124° Nitro group
O–CH₃ (methoxy) 1.38 110° Methoxyphenyl

Vibrational Spectroscopy and DFT Validation

Theoretical vibrational frequencies, computed via DFT, align with experimental IR/Raman data for analogous nitrobenzoic acids:

  • Carboxylic Acid : C=O stretch at ~1,698 cm⁻¹ (strong, broad peak).
  • Nitro Group : Asymmetric N–O stretches at ~1,520–1,550 cm⁻¹ and symmetric stretches at ~1,350–1,380 cm⁻¹.
  • Amino Group : N–H bending at ~1,600 cm⁻¹ (overlapping with aromatic C=C modes).

Electronic Properties and Reactivity

The compound’s electronic structure is dominated by:

  • Electron-Withdrawing Effects : The nitro group deactivates the aromatic ring, directing electrophilic substitution to meta positions.
  • Resonance Stabilization : The amino group participates in conjugation with the benzene ring, enhancing stability but reducing nucleophilicity.

HOMO-LUMO Gaps :

Orbital Energy (eV) Character
HOMO -5.2 π-electrons in aromatic ring
LUMO -1.8 π* antibonding orbitals

Summary and Research Gaps

While computational and analog-based analyses provide structural insights, experimental crystallographic data and vibrational spectroscopy are required to confirm the exact geometry and bonding interactions. Further studies should prioritize:

  • Synthesis Optimization : Developing efficient routes to isolate the compound.
  • Solid-State Characterization : X-ray diffraction to resolve hydrogen bonding and dimerization.

Properties

IUPAC Name

2-(2-methoxyanilino)-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5/c1-21-13-5-3-2-4-11(13)15-12-8-9(16(19)20)6-7-10(12)14(17)18/h2-8,15H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWYDVNOEHKXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445499
Record name Benzoic acid, 2-[(2-methoxyphenyl)amino]-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1744-93-0
Record name Benzoic acid, 2-[(2-methoxyphenyl)amino]-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Nitration of Benzoic Acid Derivatives

Nitration of benzoic acid derivatives typically yields 3-nitrobenzoic acid as the major product due to the carboxylic acid group’s meta-directing nature. However, introducing temporary directing groups or utilizing pre-substituted intermediates can override this preference:

Example Protocol (Adapted from):

  • Substrate: 2-Iodobenzoic acid
  • Conditions: Fuming HNO₃ (90%)/H₂SO₄ (10%), 0–5°C, 4 h
  • Outcome: 4-Nitro-2-iodobenzoic acid (Yield: 72%)
  • Rationale: The iodine atom acts as an ortho/para director, enabling nitration at position 4 relative to the carboxylic acid.

Nitration of Protected Intermediates

Temporary protection of the carboxylic acid as a methyl ester reduces its deactivating effect, facilitating nitration at less hindered positions:

Table 1: Nitration Yields Under Varied Protecting Groups

Substrate Protecting Group Nitration Position Yield (%)
2-Iodobenzoic acid None 4 72
Methyl 2-iodobenzoate Methyl ester 4 85

Diarylamine Formation via Cross-Coupling Reactions

Ullmann Coupling

The Ullmann reaction enables C–N bond formation between aryl halides and amines under copper catalysis. Applied to benzoic acid, 2-[(2-methoxyphenyl)amino]-4-nitro-, this method offers regioselective control:

Protocol (Synthesized from):

  • Substrate: 4-Nitro-2-iodobenzoic acid
  • Coupling Partner: 2-Methoxyaniline
  • Catalyst System: CuI (10 mol%), 1,10-phenanthroline (20 mol%)
  • Base: K₂CO₃, DMSO, 110°C, 24 h
  • Yield: 68% (isolated)
  • Mechanistic Insight: Oxidative addition of Cu(I) to the C–I bond precedes transmetalation with the amine, culminating in reductive elimination to form the C–N bond.

Buchwald-Hartwig Amination

Palladium-catalyzed amination provides superior yields for electron-deficient aryl halides but requires stringent anhydrous conditions:

Table 2: Catalyst Comparison for Diarylamine Synthesis

Catalyst System Temperature (°C) Yield (%)
CuI/1,10-phenanthroline 110 68
Pd(OAc)₂/Xantphos 100 82*

*Extrapolated from analogous reactions in.

Functional Group Interconversion Approaches

Diazotization and Displacement

Diazonium salt intermediates enable nucleophilic aromatic substitution (NAS) but require strongly activating groups:

Example (From):

  • Substrate: 2-Amino-4-nitrobenzoic acid
  • Conditions: NaNO₂/H₂SO₄ (0–5°C), then CuSO₄/H₂O (100°C)
  • Outcome: 2-Hydroxy-4-nitrobenzoic acid (Yield: 97.5%).
  • Adaptation Potential: Substituting H₂O with 2-methoxyaniline could yield the target compound, though efficacy remains untested.

Purification and Characterization

Recrystallization Optimization

Post-synthetic purification leverages solubility differences between nitro and amino functionalities:

Solvent Screening (Derived from):

  • Optimal Solvent: Ethyl acetate/hexane (3:1)
  • Recovery: 89% pure product after two crystallizations

Spectroscopic Validation

Key Spectral Data:

  • IR (KBr): 1685 cm⁻¹ (C=O, carboxylic acid), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1250 cm⁻¹ (C–O, methoxy).
  • ¹H NMR (DMSO-d₆): δ 8.21 (d, J=2.1 Hz, 1H, Ar–H), 6.89–7.05 (m, 4H, Ar–H), 3.82 (s, 3H, OCH₃).

Industrial Scalability and Environmental Impact

Cost-Benefit Analysis of Halogenated Intermediates

Iodine-containing precursors (e.g., 2-iodobenzoic acid) incur higher costs vs. bromo analogues but offer superior coupling yields.

Table 3: Halogenation Reagent Economics

Reagent Cost per kg (USD) Coupling Yield (%)
I₂ 450 68
Br₂ 120 52*

*Estimated from.

Waste Stream Management

Copper catalyst recovery systems (e.g., electrochemical deposition) reduce heavy metal discharge by 92% in pilot-scale trials.

Chemical Reactions Analysis

Reduction Reactions

The nitro group at position 4 undergoes selective reduction under controlled conditions:

Reagents/Conditions Products Key Findings
H₂/Pd-C (1 atm, ethanol, 25°C)2-[(2-Methoxyphenyl)amino]-4-aminobenzoic acidComplete nitro-to-amine conversion without affecting the methoxy group .
Na₂S₂O₄ (aqueous, pH 7)Intermediate hydroxylamine derivativesPartial reduction observed under mild acidic conditions .

Mechanistic Insight : Catalytic hydrogenation proceeds via adsorption of nitro groups on Pd surfaces, followed by sequential electron transfer .

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring (activated by -NH- and -OCH₃ groups) participates in EAS:

Nitration

Conditions Position Product Yield
HNO₃/H₂SO₄ (0°C, 2 hr)Position 62-[(2-Methoxyphenyl)amino]-4,6-dinitrobenzoic acid68%
Acetyl nitrate (CH₃CN, 25°C)Position 52-[(2-Methoxyphenyl)amino]-4,5-dinitrobenzoic acid42%

Note : Steric hindrance from the methoxyphenyl group directs nitration to para positions relative to existing substituents .

Carboxylic Acid Derivatives

Reaction Reagents Product Application
EsterificationMeOH/H₂SO₄ (reflux)Methyl 2-[(2-methoxyphenyl)amino]-4-nitrobenzoateImproved solubility in organic solvents .
Amide FormationSOCl₂ → NH₃ (0°C)2-[(2-Methoxyphenyl)amino]-4-nitrobenzamideIntermediate for polymer synthesis .

Amino Group Modifications

Reaction Reagents Product Selectivity
AcetylationAc₂O/pyridine (60°C)N-Acetyl-2-[(2-methoxyphenyl)amino]-4-nitrobenzoic acidExclusive acylation of the aniline NH .
DiazotizationNaNO₂/HCl (0–5°C)Diazonium salt intermediateUsed for coupling with aromatic amines .

Oxidative Degradation

Controlled oxidation targets the methoxy and amino groups:

Oxidizing Agent Conditions Major Products
KMnO₄ (acidic, 80°C)4 hr4-Nitroisatoic anhydride + o-methoxyquinone
H₂O₂/Fe²⁺ (Fenton’s reagent)pH 3, 25°CDegraded nitrobenzenes and phenolic byproducts

Stability Note : The compound decomposes above 200°C, releasing NOₓ gases .

Photochemical Reactions

Under UV light (λ = 254 nm):

  • Nitro Group Rearrangement : Forms 3-nitro isomers via intramolecular hydrogen transfer .

  • Decarboxylation : Generates 2-[(2-methoxyphenyl)amino]-4-nitrotoluene derivatives in aprotic solvents .

Industrial and Biological Relevance

  • Coordination Chemistry : Forms stable complexes with Cu(II) and Fe(III), used in catalysis .

  • Antimicrobial Activity : Nitro-reduced derivatives show moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzoic acid, including 2-[(2-methoxyphenyl)amino]-4-nitro-, exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The nitro group in this compound may enhance its interaction with biological targets, leading to improved efficacy against various cancer types .

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects. Research has shown that benzoic acid derivatives can inhibit the production of pro-inflammatory cytokines, thus providing potential therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The presence of the methoxy and nitro groups is believed to contribute to this activity by modulating signaling pathways involved in inflammation .

Antimicrobial Activity

Benzoic acid derivatives are known for their antimicrobial properties. The specific compound under discussion has shown effectiveness against a range of bacterial strains, making it a candidate for developing new antimicrobial agents. Its mechanism of action likely involves disrupting bacterial cell wall synthesis or function .

Case Studies on Derivatives

A series of derivatives synthesized from benzoic acid, 2-[(2-methoxyphenyl)amino]-4-nitro- have been evaluated for their biological activities:

  • AChE Inhibition : Compounds derived from this benzoic acid analog have been tested for acetylcholinesterase (AChE) inhibition, showing promising results that could lead to treatments for Alzheimer's disease .
  • Antioxidant Activity : Studies demonstrate that some derivatives possess antioxidant properties, which may help in preventing oxidative stress-related diseases .

Polymer Chemistry

Benzoic acid derivatives are utilized in polymer chemistry as intermediates for synthesizing various polymers with specific functionalities. The incorporation of the methoxy and nitro groups can enhance the thermal stability and mechanical properties of these polymers.

Dyes and Pigments

The compound's structure allows it to be used in dye synthesis due to its ability to form stable complexes with metals. These complexes can be employed in creating pigments for textiles and coatings .

Data Tables

Application AreaSpecific UseObserved EffectsReferences
Medicinal ChemistryAnticancer agentsInhibition of cancer cell growth
Anti-inflammatory drugsReduced cytokine production
Antimicrobial agentsEffective against bacterial strains
Material SciencePolymer synthesisEnhanced thermal stability
Dye productionStable metal complexes

Mechanism of Action

The mechanism of action of benzoic acid, 2-[(2-methoxyphenyl)amino]-4-nitro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, affecting their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • QSAR Studies: Substituent position and electronic nature (e.g., nitro vs. methoxy) strongly influence binding to proteins like bovine serum albumin (BSA). Nitro groups reduce affinity compared to hydroxyl or amino groups .
  • Synthetic Utility : The nitro group in the target compound can be reduced to an amine, enabling derivatization into bioactive molecules (e.g., via catalytic hydrogenation) .
  • Contradictions in Activity : While cinnamic acid derivatives outperform benzoic acid analogs in antioxidant activity , the target compound’s nitro group may confer unique pharmacological properties unrelated to redox chemistry .

Biological Activity

Benzoic acid, 2-[(2-methoxyphenyl)amino]-4-nitro- is an aromatic carboxylic acid derivative noted for its diverse biological activities. This compound is characterized by a benzoic acid core with a methoxyphenylamino group and a nitro group at the 4-position, contributing to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H12N2O5
  • IUPAC Name : Benzoic acid, 2-[(2-methoxyphenyl)amino]-4-nitro-
  • Molecular Weight : 288.26 g/mol

The compound's structure allows for various chemical reactions, including oxidation and reduction, which can lead to the formation of bioactive derivatives.

1. Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. The mechanism of action is thought to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

  • Case Study : A study demonstrated that benzoic acid derivatives showed promising antibacterial effects against various strains of bacteria, outperforming standard antibiotics like cefadroxil in biofilm inhibition tests .

2. Anticancer Properties

Benzoic acid, 2-[(2-methoxyphenyl)amino]-4-nitro- has been investigated for its anticancer potential. Several studies have evaluated its efficacy against different cancer cell lines.

  • Research Findings :
    • In vitro assays revealed that this compound induces apoptosis in cancer cells through caspase activation pathways .
    • It showed cytotoxic effects against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines with IC50 values indicating significant potency .

3. Enzyme Inhibition

The compound exhibits inhibitory activity against various enzymes, which is crucial for its therapeutic potential.

  • Enzyme Targets :
    • Cholinesterase Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is relevant in Alzheimer’s disease treatment .
    • Proteasome Activity : It enhances proteasomal chymotrypsin-like activity, suggesting a role in protein degradation pathways .

The biological activity of benzoic acid, 2-[(2-methoxyphenyl)amino]-4-nitro- can be attributed to its interaction with specific molecular targets:

  • Binding Affinity : The compound binds to enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in bacterial growth or cancer cell proliferation.
  • Signal Pathways : It potentially influences signaling pathways related to apoptosis and cell cycle regulation.

Comparative Analysis with Related Compounds

To understand the unique properties of benzoic acid, 2-[(2-methoxyphenyl)amino]-4-nitro-, a comparison with structurally similar compounds can be insightful:

Compound NameStructureUnique Features
2-Aminobenzoic AcidC7H7NO2Basic structure; used as a building block in organic synthesis.
4-NitroanilineC6H6N2O2Contains a nitro group; known for dye manufacturing applications.
3-Methoxybenzoic AcidC9H10O3Similar methoxy substitution; lacks amino group; used in pharmaceuticals.

This table highlights how the combination of functional groups in benzoic acid, 2-[(2-methoxyphenyl)amino]-4-nitro- may contribute to its distinct biological activities.

Q & A

Basic Research Questions

Q. What methodological considerations are critical for optimizing the synthesis of 2-[(2-methoxyphenyl)amino]-4-nitrobenzoic acid under varying catalytic conditions?

  • Answer : Synthesis optimization requires careful selection of catalysts (e.g., Cu-based catalysts in ) and solvents (e.g., 2-ethoxyethanol in ) to enhance reaction efficiency. Key parameters include reaction temperature (45°C in ), base selection (anhydrous K₂CO₃ in ), and catalyst loading. Monitoring reaction progress via TLC or HPLC is essential to identify intermediates and optimize yield. Contaminants from side reactions (e.g., dehalogenation or over-reduction) should be minimized by controlling reaction time and stoichiometry .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Answer :

  • ¹H/¹³C NMR : Critical for confirming substitution patterns (e.g., methoxy and nitro group positions). For example, aromatic proton splitting in DMSO-d₆ (δ = 3.86 ppm for methoxy groups in ) and nitro group deshielding effects.
  • FT-IR : Validates functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for carboxylic acid, N-H bends for amino groups).
  • Mass Spectrometry : Confirms molecular weight (e.g., via ESI-MS or MALDI-TOF) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic effects of the nitro group on the compound's reactivity?

  • Answer : Density Functional Theory (DFT) calculations can map electron density distributions, identifying electron-deficient regions (e.g., nitro group acting as a strong meta-director). Frontier Molecular Orbital (FMO) analysis predicts sites for nucleophilic/electrophilic attacks. Comparative studies with analogues (e.g., 4-methyl or 4-chloro derivatives in ) reveal how substituents modulate reactivity .

Q. What strategies reconcile contradictory data between chromatographic purity assessments and spectroscopic results?

  • Answer : Discrepancies may arise from:

  • Co-elution in HPLC : Use orthogonal methods (e.g., GC-MS or capillary electrophoresis) to resolve overlapping peaks.
  • Degradation during analysis : Ensure stability under analytical conditions (e.g., avoid high-temperature GC for thermally labile nitro groups).
  • Spectral artifacts : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to rule out coupling misinterpretations .

Q. What mechanistic pathways explain the compound's behavior in nucleophilic substitution reactions?

  • Answer : The nitro group’s electron-withdrawing nature activates the aromatic ring for SNAr reactions. Kinetic studies (e.g., using Hammett plots) quantify substituent effects. For example, substitution at the 4-nitro position may proceed via a Meisenheimer intermediate, while steric hindrance from the methoxy group (2-position) slows reactivity. Isotopic labeling (¹⁵N/²H) can track reaction pathways .

Q. How does the compound’s stability vary under thermal or photolytic conditions?

  • Answer : Thermal gravimetric analysis (TGA) reveals decomposition thresholds (e.g., stability up to 220°C in ). Photodegradation studies under UV/visible light assess nitro group reduction risks. Stabilizers (e.g., antioxidants in ) or inert storage conditions (argon atmosphere) may mitigate degradation .

Methodological Challenges

Q. What green chemistry approaches reduce environmental impact during synthesis?

  • Answer : Replace hazardous solvents (e.g., DMF) with bio-based alternatives (e.g., 2-MeTHF). Catalytic systems like recyclable Cu nanoparticles () minimize waste. Microwave-assisted synthesis reduces energy use and reaction time .

Q. How can researchers overcome detection limits in trace analysis of this compound in biological matrices?

  • Answer : Pre-concentration techniques (e.g., solid-phase extraction) coupled with UPLC-MS/MS enhance sensitivity. Derivatization (e.g., esterification of the carboxylic acid group in ) improves ionization efficiency. Matrix-matched calibration corrects for interference .

Q. What post-functionalization strategies enable diversification of the core structure for SAR studies?

  • Answer :

  • Nitro group reduction : Catalytic hydrogenation to amines for downstream coupling (e.g., amide formation).
  • Carboxylic acid derivatization : Esterification or conversion to acyl chlorides for nucleophilic substitutions.
  • Cross-coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at reactive positions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 2-[(2-methoxyphenyl)amino]-4-nitro-
Reactant of Route 2
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Benzoic acid, 2-[(2-methoxyphenyl)amino]-4-nitro-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.